molecular formula C5H10O2SSn B13947772 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- CAS No. 32673-05-5

6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl-

Cat. No.: B13947772
CAS No.: 32673-05-5
M. Wt: 252.91 g/mol
InChI Key: YZWBIXWWOWRJCW-UHFFFAOYSA-L
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Description

6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C11H22O2SSn It is a member of the oxathiastannin family, which are organotin compounds containing sulfur and oxygen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- typically involves the reaction of organotin precursors with sulfur-containing reagents. One common method is the reaction of dibutyltin oxide with mercaptopropionic acid under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve additional steps such as distillation and solvent extraction to further purify the compound.

Chemical Reactions Analysis

Types of Reactions

6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. It can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- can be compared with other similar compounds such as:

    6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dibutyl-: Similar structure but with different alkyl groups, leading to variations in chemical properties and applications.

    6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dioctyl-: Longer alkyl chains result in different solubility and reactivity.

    6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-diphenyl-:

The uniqueness of 6H-1,3,2-Oxathiastannin-6-one, dihydro-2,2-dimethyl- lies in its specific combination of sulfur, oxygen, and tin atoms, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

32673-05-5

Molecular Formula

C5H10O2SSn

Molecular Weight

252.91 g/mol

IUPAC Name

2,2-dimethyl-1,3,2-oxathiastanninan-6-one

InChI

InChI=1S/C3H6O2S.2CH3.Sn/c4-3(5)1-2-6;;;/h6H,1-2H2,(H,4,5);2*1H3;/q;;;+2/p-2

InChI Key

YZWBIXWWOWRJCW-UHFFFAOYSA-L

Canonical SMILES

C[Sn]1(OC(=O)CCS1)C

Origin of Product

United States

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